methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MBTPC, is an organic compound that has been widely studied due to its potential applications in scientific research. MBTPC is a small molecule that can be used in a variety of experiments, including biochemical and physiological studies. It has been found to have a number of unique properties that make it an attractive option for researchers.
Scientific Research Applications
Synthesis and Antitumor Activity
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives have been synthesized as part of novel 1,2,5-trisubstituted benzimidazoles with potential antitumor activity. These compounds were developed through a four-step strategy, involving nucleophilic aromatic displacement and solvent-free approaches, and were evaluated by the US National Cancer Institute (NCI) for their ability to inhibit various human tumor cell lines. Certain derivatives showed significant activity against panels of Non-Small Cell Lung Cancer, Melanoma, and Leukemia cell lines, highlighting the compound's relevance in cancer research (Abonía et al., 2011).
Structural and Spectral Analysis
The compound has also been a subject of structural and spectral analysis studies. For instance, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, was elucidated through X-ray crystallography, revealing significant dihedral angles between the pyrazole and piperidine rings, which could influence its chemical properties and potential applications in medicinal chemistry (Richter et al., 2009).
Synthesis of Fluoroalkyl-Substituted Derivatives
In another study, this compound was used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale. This synthesis demonstrates the compound's versatility as a precursor in the creation of fluorinated derivatives, which are of significant interest due to their unique properties and potential applications in pharmaceuticals and agrochemicals (Iminov et al., 2015).
Crystal Structure and Reactivity
The crystal structure of related pyrazole derivatives has been extensively studied, providing insights into the reactivity and potential applications of these compounds. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, offering valuable information on its chemical behavior and interactions, which could be essential for designing new compounds with desired properties (Viveka et al., 2016).
properties
IUPAC Name |
methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZXFDKIAJZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678888 | |
Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
950858-97-6 | |
Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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